molecular formula C8H7ClN2O B1523952 {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol CAS No. 1251924-50-1

{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

Cat. No.: B1523952
CAS No.: 1251924-50-1
M. Wt: 182.61 g/mol
InChI Key: VWRGCSQCPZUJCB-UHFFFAOYSA-N
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Description

{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is a chemical compound with the molecular formula C8H7ClN2O It is characterized by the presence of a chloro group at the 8th position of the imidazo[1,2-a]pyridine ring and a methanol group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of {8-Chloroimidazo[1,2-a]pyridin-6-yl}carboxylic acid.

    Reduction: Formation of {8-Hydroxyimidazo[1,2-a]pyridin-6-yl}methanol.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanol groups play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {8-Bromoimidazo[1,2-a]pyridin-6-yl}methanol
  • {8-Fluoroimidazo[1,2-a]pyridin-6-yl}methanol
  • {8-Methylimidazo[1,2-a]pyridin-6-yl}methanol

Uniqueness

{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives.

Properties

IUPAC Name

(8-chloroimidazo[1,2-a]pyridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRGCSQCPZUJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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